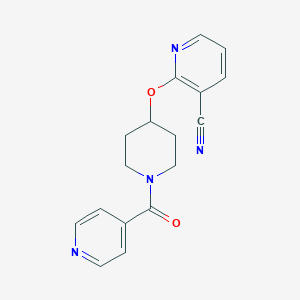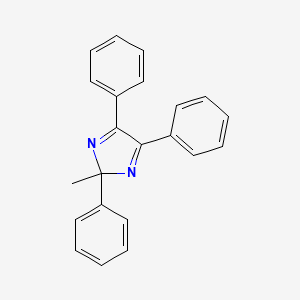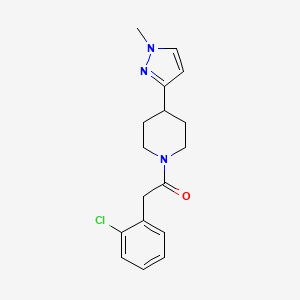
(2E)-N-benzyl-2-cyano-3-(phenylamino)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Benzamide Derivatives as Radiopharmaceuticals
Benzamide derivatives have been explored for their applications in radiopharmaceutical therapy, particularly for treating metastatic malignant melanoma. For example, a study on the melanin-binding benzamide 131I-BA52 demonstrated its potential for systemic treatment of malignant melanoma. This study highlighted the specific uptake and long-term retention of 131I-BA52 in tumor tissue, indicating the considerable potential of systemic radionuclide therapy using this benzamide derivative for melanoma treatment (Mier et al., 2014).
Histone Deacetylase Inhibitors for Cancer Treatment
Another area of application for benzamide derivatives is in the development of histone deacetylase (HDAC) inhibitors, which have shown promise in cancer therapy. MS-275, a benzamide derivative, has been studied for its potent HDAC inhibitory activity and antitumor effects in preclinical models. A phase 1 trial of MS-275 in adults with advanced acute leukemias demonstrated its ability to inhibit HDAC effectively in vivo, suggesting further testing in patients with less-advanced disease might be warranted (Gojo et al., 2007).
Metabolism Studies and Environmental Impact
Research on the metabolism of halothane, a compound related to benzamides, in humans has identified several major metabolites, indicating the presence of reactive intermediates that may have implications for understanding the potential hepatotoxicity of halothane and related compounds (Cohen et al., 1975).
Safety And Hazards
特性
IUPAC Name |
(E)-3-anilino-N-benzyl-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-11-15(13-19-16-9-5-2-6-10-16)17(21)20-12-14-7-3-1-4-8-14/h1-10,13,19H,12H2,(H,20,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRNLGPIHCXFGQ-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CNC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/NC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-benzyl-2-cyano-3-(phenylamino)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

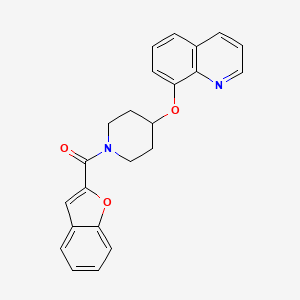
![5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2769709.png)
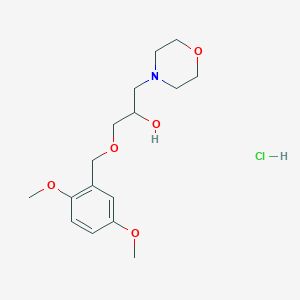
![2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2769713.png)
![N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769714.png)
![Methyl 2-[2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2769715.png)
![2,3,4-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2769717.png)

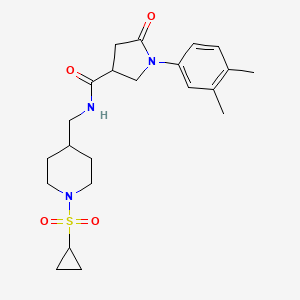
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769722.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2769724.png)
